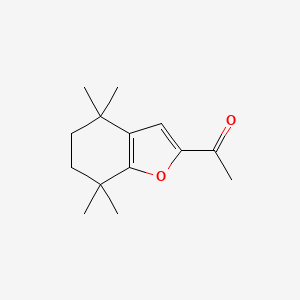
2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylate is a heterocyclic compound that combines a furan ring and a thiazole ring. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry. The presence of both furan and thiazole rings in the structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylate typically involves the formation of the furan and thiazole rings followed by their coupling. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For the furan ring, the Paal-Knorr synthesis is often employed, where 1,4-dicarbonyl compounds are cyclized in the presence of acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing purification techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: Both the furan and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Furanones and thiazole oxides.
Reduction: Dihydrothiazoles and reduced furan derivatives.
Substitution: Halogenated furans and thiazoles, as well as various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving furan and thiazole rings.
Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, antifungal, and anti-inflammatory properties.
Industry: Used in the development of new materials and as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylate involves its interaction with various molecular targets. The furan and thiazole rings can interact with enzymes and receptors, potentially inhibiting or activating them. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(Methoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylate
- 2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxamide
- 2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylic acid
Uniqueness
2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylate is unique due to the specific combination of the furan and thiazole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The ethoxymethyl group on the furan ring can also influence its solubility and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H15NO4S |
|---|---|
Molecular Weight |
281.33 g/mol |
IUPAC Name |
2-[5-(ethoxymethyl)furan-2-yl]ethyl 1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H15NO4S/c1-2-16-7-11-4-3-10(18-11)5-6-17-13(15)12-8-19-9-14-12/h3-4,8-9H,2,5-7H2,1H3 |
InChI Key |
BZAUKDMYEIIJPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC=C(O1)CCOC(=O)C2=CSC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


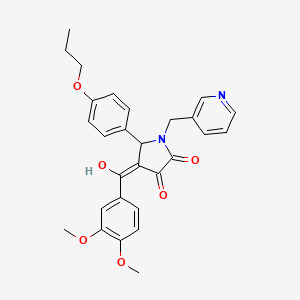
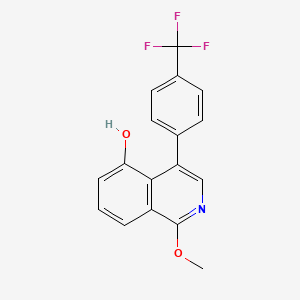
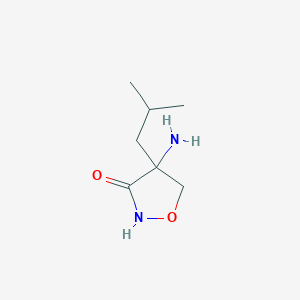

![[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate](/img/structure/B12890075.png)

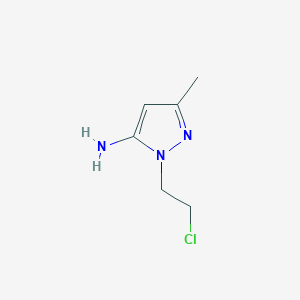
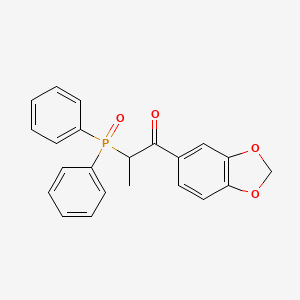
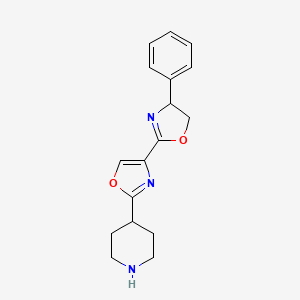
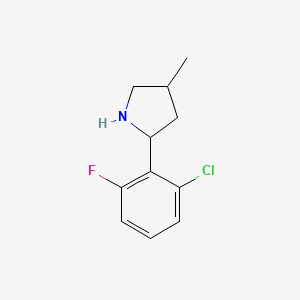
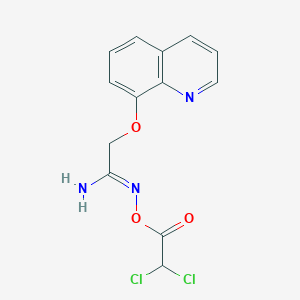
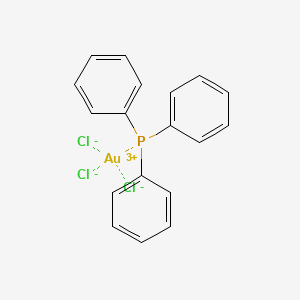
![5H-Oxazolo[3,2-A]pyridin-5-OL](/img/structure/B12890135.png)
